molecular formula C12H13N3 B13252087 2-N-(4-Methylphenyl)pyridine-2,6-diamine

2-N-(4-Methylphenyl)pyridine-2,6-diamine

Cat. No.: B13252087
M. Wt: 199.25 g/mol
InChI Key: DDAWDKTTWXMYNO-UHFFFAOYSA-N
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Description

2-N-(4-Methylphenyl)pyridine-2,6-diamine is an organic compound with the molecular formula C12H13N3. This compound is characterized by the presence of a pyridine ring substituted with a 4-methylphenyl group and two amino groups at the 2 and 6 positions of the pyridine ring. It is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-(4-Methylphenyl)pyridine-2,6-diamine typically involves the reaction of 4-methylphenylamine with pyridine-2,6-dicarboxylic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then heated under reflux conditions to complete the synthesis .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which can improve the yield and purity of the final product. Additionally, the use of catalysts such as palladium or platinum can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-N-(4-Methylphenyl)pyridine-2,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-N-(4-Methylphenyl)pyridine-2,6-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an inhibitor of certain enzymes.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-N-(4-Methylphenyl)pyridine-2,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit the activity of protein kinases, which play a crucial role in cell signaling and regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-N-(4-Methylphenyl)pyridine-2,6-diamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential as an enzyme inhibitor make it a valuable compound in various fields of research .

Properties

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

6-N-(4-methylphenyl)pyridine-2,6-diamine

InChI

InChI=1S/C12H13N3/c1-9-5-7-10(8-6-9)14-12-4-2-3-11(13)15-12/h2-8H,1H3,(H3,13,14,15)

InChI Key

DDAWDKTTWXMYNO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC=CC(=N2)N

Origin of Product

United States

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